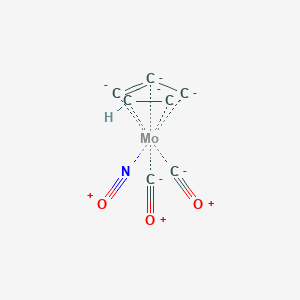

Cyclopentadienylmolybdenum dicarbonyl nitrosyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

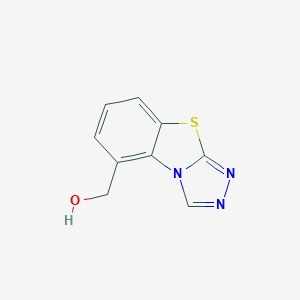

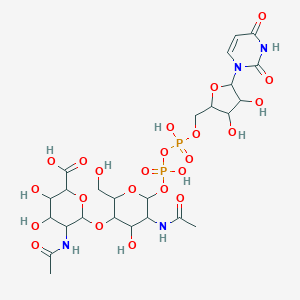

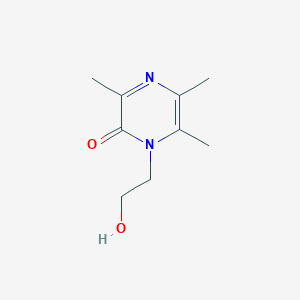

Cyclopentadienylmolybdenum dicarbonyl nitrosyl, also known as CpMo(NO)(CO)2, is a coordination complex that has been extensively researched for its potential applications in various fields of science. This compound is a transition metal complex that contains a molybdenum atom, two carbonyl groups, one nitrosyl group, and a cyclopentadienyl ligand. The compound has been found to exhibit unique properties, making it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Photochemical Synthesis : Rosan and Faller (1976) describe an efficient photochemical synthesis of n5-cyclopentadienyl molybdenum dicarbonyl nitrosyl. This research suggests its potential in the preparation of complex organometallic compounds through photochemical processes (Rosan & Faller, 1976).

Molecular Symmetry Analysis : Tyler, Cox, and Sheridan (1959) demonstrate the use of microwave spectra to determine the molecular symmetry of related cyclopentadienyl compounds. This study underscores the importance of spectroscopic methods in analyzing the structure of such complexes (Tyler, Cox, & Sheridan, 1959).

Ligand Behavior in Complexes : Fischer and Beck (1971) investigated the addition of phenyllithium to cyclopentadienyl-dicarbonyl-nitrosyl complexes of chromium, molybdenum, and tungsten. Their work contributes to understanding ligand behavior and interactions in transition metal complexes (Fischer & Beck, 1971).

Polystyrene-supported Derivatives : Gubitosa and Brintzinger (1977) explored polystyrene-supported carbonyl and nitrosyl derivatives of group VI transition metals. This highlights the role of such complexes in developing supported catalytic systems (Gubitosa & Brintzinger, 1977).

Isocyanide Complex Formation : Kita, McCleverty, Patel, and Williams (1974) studied the reaction of π-cyclopentadienylmolybdenum nitrosyl halide with isocyanides, revealing insights into complex formation and the behavior of such compounds under different conditions (Kita et al., 1974).

Propiedades

IUPAC Name |

azanylidyneoxidanium;carbon monoxide;cyclopenta-1,3-diene;molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.2CO.Mo.NO/c1-2-4-5-3-1;2*1-2;;1-2/h1-5H;;;;/q-1;;;;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFQAMVEVLKZSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.N#[O+].[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5MoNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentadienylmolybdenum dicarbonyl nitrosyl | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)

![[1-(Chlorocarbonyl)cyclobutyl]methyl acetate](/img/structure/B56932.png)